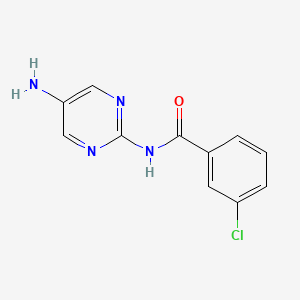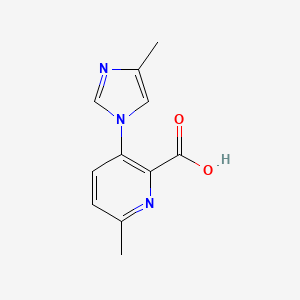
2-Oxazolecarboximidamide, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole-2-carboxamidine hydrochloride is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives, including oxazole-2-carboxamidine hydrochloride, often involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Deoxo-Fluor® at room temperature, followed by oxidation using manganese dioxide . Another approach involves the reaction of nitriles with β-amino alcohols under microwave irradiation with a mild Lewis acid catalyst .
Industrial Production Methods
Industrial production methods for oxazole derivatives typically focus on eco-friendly catalytic systems. Magnetic nanocatalysts have been developed for the efficient synthesis of oxazole derivatives, allowing for simple separation from the reaction mixture using an external magnet .
Chemical Reactions Analysis
Types of Reactions
Oxazole-2-carboxamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using reagents like manganese dioxide.
Reduction: Reduction reactions involving oxazole derivatives are less common but can be achieved under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions occur at specific positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and DBU.
Substitution: Sulfuric acid, acetic anhydride, and various alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit a range of biological activities .
Scientific Research Applications
Oxazole-2-carboxamidine hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of oxazole-2-carboxamidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Oxazole: A basic structure with a five-membered ring containing oxygen and nitrogen.
Oxazoline: A related compound with a similar ring structure but different substitution patterns.
Uniqueness
Oxazole-2-carboxamidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other oxazole derivatives .
Properties
Molecular Formula |
C4H6ClN3O |
|---|---|
Molecular Weight |
147.56 g/mol |
IUPAC Name |
1,3-oxazole-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C4H5N3O.ClH/c5-3(6)4-7-1-2-8-4;/h1-2H,(H3,5,6);1H |
InChI Key |
ZBHFWFPCUUZWPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=N1)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


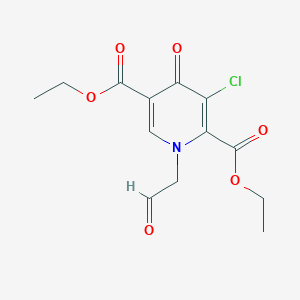
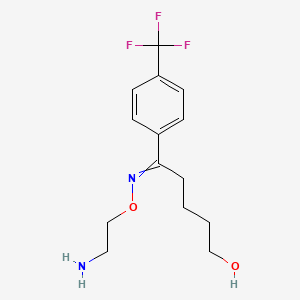
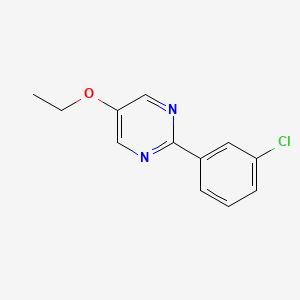
![Ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate](/img/structure/B13885272.png)

![1-[(3-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13885282.png)
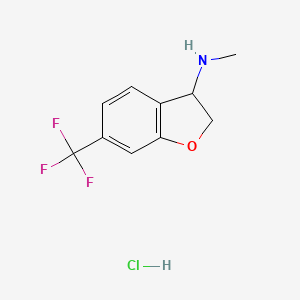
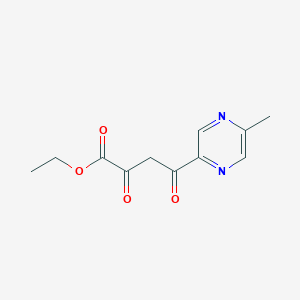
![5-[(Dimethylamino)methyl]-1-benzothiophene-2-sulfonamide](/img/structure/B13885309.png)
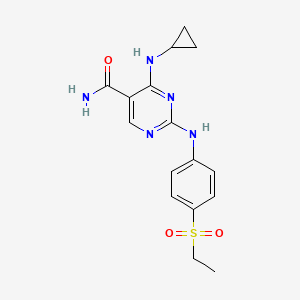

![2,3,5-Trichlorothieno[3,2-b]pyridine](/img/structure/B13885312.png)
